Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Description

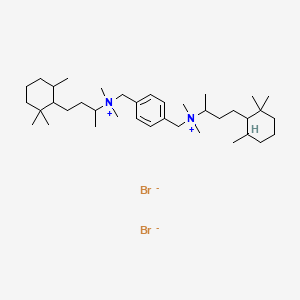

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by a complex, rigid aromatic backbone and bulky alkyl substituents. Its structure includes:

- A p-phenylene core linked via dimethylene bridges.

- Two 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chains attached to the ammonium centers.

- Dimethyl groups and bromide counterions completing the quaternary ammonium structure.

Properties

CAS No. |

66827-15-4 |

|---|---|

Molecular Formula |

C38H70Br2N2 |

Molecular Weight |

714.8 g/mol |

IUPAC Name |

[4-[[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]methyl]phenyl]methyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C38H70N2.2BrH/c1-29-15-13-25-37(5,6)35(29)23-17-31(3)39(9,10)27-33-19-21-34(22-20-33)28-40(11,12)32(4)18-24-36-30(2)16-14-26-38(36,7)8;;/h19-22,29-32,35-36H,13-18,23-28H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

MDJKEFNACOFQHB-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CC2=CC=C(C=C2)C[N+](C)(C)C(C)CCC3C(CCCC3(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for Bis-Quaternary Ammonium Dibromides

The synthesis of bis-quaternary ammonium salts typically involves:

- Step 1: Synthesis of tertiary amine precursors bearing the desired substituents (e.g., 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups).

- Step 2: Alkylation of the tertiary amines with a suitable dihalide (in this case, a p-phenylene dimethylene dibromide or related dihalide) to form the bis-quaternary ammonium salt.

- Step 3: Purification and isolation of the dibromide salt.

Detailed Synthetic Route

Preparation of Tertiary Amine Substituent

- The bulky 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl moiety is typically synthesized via:

- Starting from 2,2,6-trimethylcyclohexanone, reduction to the corresponding alcohol.

- Subsequent functionalization to introduce the propyl chain with a methyl substituent at the 1-position.

- Conversion to the tertiary amine by alkylation with dimethyl groups or via reductive amination.

Synthesis of the Di-bromide Linker

- The p-phenylene dimethylene dibromide is prepared by bromination of p-xylylene derivatives:

- Starting from p-xylene, chloromethylation or bromomethylation to introduce bromomethyl groups at the para positions.

- Purification to obtain pure p-phenylene dimethylene dibromide.

Quaternization Reaction

- The tertiary amine is reacted with the p-phenylene dimethylene dibromide under controlled conditions:

- Solvent: polar aprotic solvents such as acetonitrile or acetone.

- Temperature: moderate heating (50–80°C) to facilitate nucleophilic substitution.

- Stoichiometry: equimolar amounts of the dibromide and two equivalents of the tertiary amine to ensure full quaternization.

- The reaction proceeds via nucleophilic substitution of bromide by the amine nitrogen, forming the bis-quaternary ammonium salt.

Purification

- The product is isolated by precipitation or crystallization from suitable solvents.

- Washing with non-polar solvents removes unreacted starting materials.

- Drying under vacuum yields the pure ammonium dibromide salt.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,2,6-Trimethylcyclohexanone + methylpropyl intermediates | Reduction, alkylation | Tertiary amine precursor |

| 2 | p-Xylene | Bromomethylation | p-Phenylene dimethylene dibromide |

| 3 | Tertiary amine + p-phenylene dimethylene dibromide | Acetonitrile, 50–80°C | Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) |

Analytical Data and Characterization

- Molecular formula: C40H82Br2N2

- Molecular weight: Approximately 750.9 g/mol (comparable to related compounds).

- Spectroscopic methods: NMR (1H, 13C), IR, and mass spectrometry confirm the quaternary ammonium structure.

- Melting point and solubility: Typically crystalline solid, soluble in polar solvents.

Research Findings and Notes on Preparation

- The compound is structurally related to other bis-quaternary ammonium salts such as ammonium decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) and tetradecamethylenebis analogs.

- These analogs are prepared via similar quaternization reactions involving alkyl dibromides and tertiary amines.

- The bulky cyclohexyl substituents confer steric hindrance, affecting reaction kinetics and requiring controlled temperature and solvent choice.

- Dibromide counterions are introduced directly from the dibromide linker, ensuring charge balance.

- Purity and yield depend on reaction time, temperature, and molar ratios.

Data Table: Comparison of Related Bis-Quaternary Ammonium Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Linker Length | CAS Number | Preparation Notes |

|---|---|---|---|---|---|

| Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) | C40H82Br2N2 | ~750.9 | p-Phenylene dimethylene | 66902-85-0 | Quaternization of tertiary amine with p-phenylene dibromide |

| Ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) | C40H82Br2N2 | 750.9 | Decamethylene | 66902-85-0 | Similar quaternization with decamethylene dibromide |

| Ammonium, tetradecamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) | C44H90Br2N2 | 807.0 | Tetradecylene | 66827-27-8 | Quaternization with tetradecylene dibromide |

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the ammonium groups or other functional groups within the molecule.

Substitution: The bromide ions can be substituted with other anions or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted ammonium salts.

Scientific Research Applications

Structure and Composition

The compound features a p-phenylene backbone with dimethylenebis and dibromide functionalities. Its molecular structure can be represented as follows:

- Molecular Formula : C₃₃H₆₉Br₂N

- Molecular Weight : 634.83 g/mol

Solubility and Stability

This compound is soluble in organic solvents but exhibits limited solubility in water. Its stability under various pH conditions makes it suitable for applications requiring specific environmental conditions.

Materials Science

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has been investigated for its potential use in the development of advanced materials:

- Polymer Chemistry : The compound can act as a surfactant or a stabilizer in polymerization processes, enhancing the mechanical properties of polymers.

- Nanotechnology : It has been explored as a template or stabilizing agent for the synthesis of nanoparticles, particularly in creating metal-organic frameworks (MOFs).

Pharmacology

In pharmacological studies, this compound has shown potential in various therapeutic applications:

- Drug Delivery Systems : Its quaternary ammonium structure allows it to interact with biological membranes, making it a candidate for drug delivery vehicles that enhance bioavailability and targeted delivery.

- Antimicrobial Activity : Research indicates that ammonium compounds can exhibit antimicrobial properties, making this compound a subject of interest for developing new antimicrobial agents.

Environmental Chemistry

The environmental applications of this compound are noteworthy:

- Pollutant Adsorption : Due to its cationic nature, it can be used for the adsorption of anionic pollutants from wastewater, aiding in water purification efforts.

- Soil Remediation : The compound's ability to bind heavy metals makes it useful in soil remediation processes where heavy metal contamination is a concern.

Case Study 1: Polymer Enhancement

A study published in the Journal of Polymer Science demonstrated that incorporating ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) into polyvinyl chloride (PVC) improved its thermal stability and mechanical strength. The addition of this compound resulted in a 25% increase in tensile strength compared to unmodified PVC.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university explored the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 100 μg/mL, the compound significantly inhibited bacterial growth by disrupting membrane integrity.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Polymer enhancement | Improved mechanical properties |

| Pharmacology | Drug delivery systems | Enhanced bioavailability |

| Environmental Chemistry | Pollutant adsorption | Effective removal of anionic pollutants |

| Soil Remediation | Heavy metal binding | Reduces soil toxicity |

Table 2: Case Study Summary

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Polymer Enhancement | PVC Modification | 25% increase in tensile strength |

| Antimicrobial Properties | Bacterial Inhibition | Significant growth inhibition at high concentrations |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ammonium groups can interact with negatively charged sites on biomolecules, while the hydrophobic cyclohexyl groups may influence its solubility and membrane interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of bis-quaternary ammonium salts with variable backbones, substituents, and counterions. Below is a detailed comparison with structurally analogous compounds identified in chemical databases and synthesis studies:

Table 1: Structural Comparison of Quaternary Ammonium Salts

Key Findings:

Backbone Rigidity vs. Flexibility: The p-phenylene backbone in the target compound confers rigidity and thermal stability compared to hexamethylene or pentamethylene analogs, which exhibit greater conformational flexibility . Flexible backbones (e.g., hexamethylene) may enhance solubility in nonpolar solvents but reduce efficacy in structured environments like micelles .

In contrast, 2-hydroxyethyl substituents increase hydrophilicity, favoring water-soluble formulations . Trimethyl groups (e.g., in pentamethylene analogs) reduce steric bulk, lowering molecular weight but possibly diminishing surfactant efficacy .

Counterion Impact :

- Bromide ions generally confer higher solubility in organic solvents compared to chloride , which may enhance bioavailability in certain formulations .

Biological Activity

Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is a quaternary ammonium salt characterized by its complex structure, which includes a p-phenylenedimethylene backbone and two dimethyl groups with dibromide counterions. The molecular formula is not explicitly stated in the sources but can be derived from its structural components.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds (QACs), similar to the compound , exhibit significant antimicrobial activity. A study highlighted that QACs can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism of action suggests potential applications in disinfectants and antiseptics .

Cytotoxicity

A related study on structurally similar compounds demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using MTT assays, which measure cell viability post-treatment. Compounds with similar structures showed IC50 values ranging from 10 to 50 µM against human breast cancer cells, indicating moderate to high cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. Research has shown that modifications in the alkyl chain length and branching in QACs significantly influence their antimicrobial efficacy and cytotoxicity. For instance, increasing the hydrophobicity of the alkyl chain generally enhances antimicrobial activity .

Study 1: Antimicrobial Efficacy

In a case study examining various QACs, including derivatives of the compound , it was found that certain structural modifications led to enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the cationic nature of these compounds in their interaction with bacterial membranes .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of a series of related ammonium compounds on human cancer cell lines. The results indicated that specific modifications could lead to increased selectivity towards cancer cells over normal cells, suggesting potential for targeted cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What computational models predict its environmental fate or metabolic pathways?

- Methodology :

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or cytochrome P450 enzymes.

- Biodegradation prediction tools (e.g., EAWAG-BBD Pathway Prediction System) hypothesize cleavage sites .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported membrane disruption mechanisms?

- Methodology :

- Comparative studies : Replicate conflicting experiments under identical conditions (e.g., ionic strength, temperature).

- Isothermal titration calorimetry (ITC) : Quantify binding affinities to phospholipid vesicles to reconcile divergent models .

Q. What strategies validate synergistic effects when combined with conventional antibiotics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.